molecular formula C19H16N2O3 B5539385 Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate

Cat. No.: B5539385
M. Wt: 320.3 g/mol
InChI Key: YABPSANCMAHTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate is 320.11609238 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The synthesis of novel quinoline derivatives has been explored for their potential applications in various fields, including medicinal chemistry and materials science. For instance, atropoisomeric alkenylphenylglycine derivatives were synthesized, demonstrating the versatility of quinoline compounds in chemical synthesis (Bizhanova et al., 2017).

Biosensors and Analytical Applications

  • A novel biosensor for liquid phase determination of glutathione and amoxicillin in biological and pharmaceutical samples was developed using a modified electrode. This study highlights the potential of quinoline derivatives in enhancing biosensor capabilities for detecting specific substances in complex samples (Karimi-Maleh et al., 2014).

Environmental and Material Sciences

  • Research on sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) as a catalyst for synthesizing poly-substituted quinolines indicates the potential of quinoline derivatives in green chemistry applications. These compounds can serve as eco-friendly catalysts for chemical reactions, contributing to the development of sustainable synthesis methods (Hasaninejad et al., 2011).

Pharmacological Studies

  • Although the user requested exclusion of drug use and side effects information, it's noteworthy that quinoline derivatives have been investigated for their pharmacological properties. For example, studies have synthesized and evaluated quinoline-based compounds as potential NMDA receptor antagonists, showcasing the broad applicability of these compounds beyond strictly medicinal uses (Leeson et al., 1993).

Future Directions

The future directions for research on “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the pharmacological significance of quinoline derivatives, there may be potential for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate are currently unknown. This compound is a part of a collection of rare and unique chemicals used for early discovery research

Pharmacokinetics

Some predicted physicochemical properties of the compound include a density of 12±01 g/cm³, a boiling point of 5650±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Properties

IUPAC Name

methyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-18(22)12-20-19(23)15-11-17(13-7-3-2-4-8-13)21-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABPSANCMAHTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.